molecular formula C6H10N2O2 B14252465 (5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 492442-59-8

(5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14252465
CAS No.: 492442-59-8
M. Wt: 142.16 g/mol
InChI Key: KKMULICUOLXREQ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the class of dihydropyrimidines. This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of methyl groups at positions 1 and 5, along with the dihydropyrimidine core, gives this compound unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters in the presence of a catalyst, such as an acid or base, to form the dihydropyrimidine ring. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The methyl groups and hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring.

Scientific Research Applications

(5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and stereochemistry. The presence of methyl groups at positions 1 and 5, along with the (5S) configuration, distinguishes it from other dihydropyrimidine derivatives. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

CAS No.

492442-59-8

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(5S)-1,5-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-4-3-8(2)6(10)7-5(4)9/h4H,3H2,1-2H3,(H,7,9,10)/t4-/m0/s1

InChI Key

KKMULICUOLXREQ-BYPYZUCNSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)NC1=O)C

Canonical SMILES

CC1CN(C(=O)NC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.